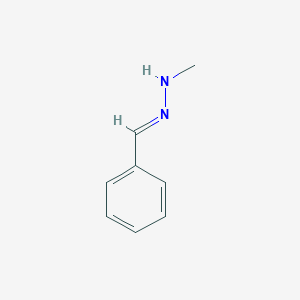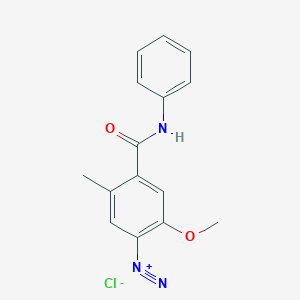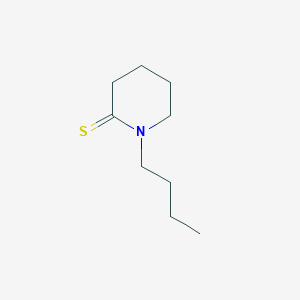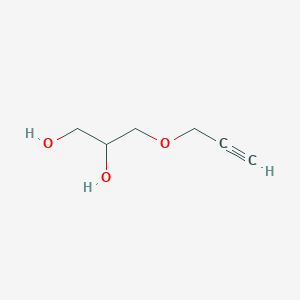
3-Prop-2-ynoxypropane-1,2-diol
Descripción general
Descripción
3-Prop-2-ynoxypropane-1,2-diol is a chemical compound with potential applications in various fields of chemistry and materials science. Its synthesis, molecular structure, and properties are of interest due to their implications in developing new materials and chemical processes.
Synthesis Analysis
The synthesis of related diols and their intermediates involves catalytic processes, often utilizing epoxy ethane or similar compounds as raw materials. For instance, the catalyzed synthesis of Methyl 3-Hydroxypropanoate serves as a crucial intermediate for producing various diols, highlighting the importance of optimal reaction conditions for high yield and efficiency (Yin Yu-zhou & Zhao Zhen-kang, 2008).
Molecular Structure Analysis
The molecular structure of compounds related to 3-Prop-2-ynoxypropane-1,2-diol, such as β-diketones, reveals specific conformations and interactions. X-ray crystallography studies show that these compounds adopt cis-diketo conformations, providing insights into the structural aspects that could influence the chemical behavior and reactivity of 3-Prop-2-ynoxypropane-1,2-diol and its derivatives (J. Emsley et al., 1987).
Chemical Reactions and Properties
Hydrocarbonylation reactions involving prop-2-en-1-ol and related compounds demonstrate the complex interplay of catalysis, substrate specificity, and reaction conditions in producing diols and other products. Such studies are vital for understanding the reactivity and potential chemical transformations of 3-Prop-2-ynoxypropane-1,2-diol (Michael C. Simpson et al., 1996).
Physical Properties Analysis
The synthesis and characterization of novel compounds often involve detailed analysis of their physical properties. For instance, research on dicationic ionic liquids with diol functionalities provides valuable data on density, thermal behavior, and heat capacity, which could be relevant for understanding the physical properties of 3-Prop-2-ynoxypropane-1,2-diol and similar molecules (R. Fareghi‐Alamdari et al., 2016).
Chemical Properties Analysis
Investigations into the chemical properties of diols and related compounds often focus on their reactivity, stability, and potential applications. For example, the enzymatic synthesis of enantiomeric forms of diols demonstrates the versatility of biocatalysts in achieving stereoselective synthesis, providing insights into the chemical properties and synthesis strategies for compounds like 3-Prop-2-ynoxypropane-1,2-diol (S. Casati et al., 2012).
Aplicaciones Científicas De Investigación
Summary of the Application
Micellar systems are colloids with significant properties for pharmaceutical and food applications. They can be used to formulate thermodynamically stable mixtures to solubilize hydrophobic food-related substances .
Methods of Application or Experimental Procedures
The nature of the additive influences the micellar structure and properties of sodium dodecyl sulfate (SDS). When increasing the mass fraction of propane-1,2-diol in binary mixtures, the c.m.c. values decrease because propane-1,2-diol is a polar solvent, which gives it the ability to form hydrogen bonds, decreasing the cohesivity of water and reducing the dielectric constant of the aqueous phase .
Results or Outcomes
With the rising concentration of cosolvent, the equilibrium between cosolvent in bulk solution and in the formed micelles is on the side of micelles, leading to the formation of micelles at a lower concentration with a small change in micellar size .
2. Application in Green Nanomaterials
Summary of the Application
Green nanomaterials synthesis for 3-chloropropane-1,2-diol ester (3-MCPDE) reduction. Toxic chemicals such as 3-MCPDE are classified as potential carcinogen and have been shown to affect kidney function and male fertility .
Results or Outcomes
This method paves the way for future research to learn more about the effects of green immobilization and their interactions for 3-MCPD reduction which can impact the food industry and hold a great promise for edible oil products with a better quality that is safe to consume by society .
3. Application in Electroplating
Summary of the Application
“3-Prop-2-ynoxypropane-1,2-diol” is used as an electroplating intermediate. It can be used to formulate electroplating brighteners .
Methods of Application or Experimental Procedures
The compound is used in combination with alkynyl alcohol derivatives to synergize light production and enhance ionic co-deposition .
Results or Outcomes
The use of “3-Prop-2-ynoxypropane-1,2-diol” in electroplating can result in a brighter and more uniform metal surface .
4. Application in Pharmaceutical Intermediates
Summary of the Application
“3-Prop-2-ynoxypropane-1,2-diol” can be used as a pharmaceutical intermediate .
Results or Outcomes
The use of “3-Prop-2-ynoxypropane-1,2-diol” as a pharmaceutical intermediate can lead to the synthesis of various pharmaceutical compounds .
5. Application in Nickel Plating
Summary of the Application
“3-Prop-2-ynoxypropane-1,2-diol” is used as an intermediate in nickel plating. It can be used to formulate electroplating brighteners .
Methods of Application or Experimental Procedures
The compound is used in combination with alkynyl alcohol derivatives to synergize light production and enhance ionic co-deposition .
Results or Outcomes
The use of “3-Prop-2-ynoxypropane-1,2-diol” in nickel plating can result in a brighter and more uniform metal surface .
6. Application in Research and Development
Summary of the Application
“3-Prop-2-ynoxypropane-1,2-diol” is used for experimental and research purposes .
Results or Outcomes
The use of “3-Prop-2-ynoxypropane-1,2-diol” in research and development can lead to the synthesis of various compounds and the discovery of new reactions .
Safety And Hazards
Direcciones Futuras
While specific future directions for 3-Prop-2-ynoxypropane-1,2-diol are not mentioned in the search results, there is a growing interest in the microbial production of diols, including 1,2-propanediol . This suggests that biological methods of producing 3-Prop-2-ynoxypropane-1,2-diol and similar compounds could be a focus of future research.
Propiedades
IUPAC Name |
3-prop-2-ynoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-9-5-6(8)4-7/h1,6-8H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGADLPIFFITSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291944 | |
| Record name | 3-(2-Propyn-1-yloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Prop-2-ynoxypropane-1,2-diol | |
CAS RN |
13580-38-6 | |
| Record name | 3-(2-Propyn-1-yloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13580-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Propynyloxy)propane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013580386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13580-38-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Propyn-1-yloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-propynyloxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




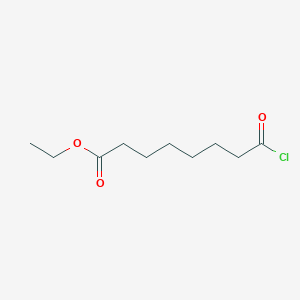

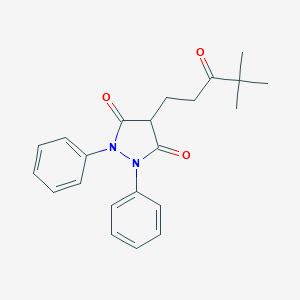
![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)


